Molecular weight and formula of 2-Methyl-N-(pyridin-2-yl)benzamide
Molecular weight and formula of 2-Methyl-N-(pyridin-2-yl)benzamide
The following technical guide provides a comprehensive analysis of 2-Methyl-N-(pyridin-2-yl)benzamide , detailing its physicochemical properties, synthesis methodologies, and structural characterization.
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Core Physicochemical Specifications
This section outlines the fundamental molecular descriptors for 2-Methyl-N-(pyridin-2-yl)benzamide. These values are critical for stoichiometry calculations in synthesis and for pharmacokinetic modeling (e.g., Lipinski's Rule of 5 compliance).
| Property | Value | Notes |
| IUPAC Name | 2-Methyl-N-(pyridin-2-yl)benzamide | Also known as N-(2-Pyridyl)-o-toluamide |
| Molecular Formula | C₁₃H₁₂N₂O | Carbon (13), Hydrogen (12), Nitrogen (2), Oxygen (1) |
| Molecular Weight | 212.25 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 212.09496 g/mol | Monoisotopic mass for HRMS validation |
| Elemental Analysis | C: 73.56%, H: 5.70%, N: 13.20%, O: 7.54% | Theoretical composition |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; likely membrane permeable |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 2 | Pyridine Nitrogen, Amide Carbonyl Oxygen |
Structural Representation
The molecule consists of an o-toluoyl group (2-methylbenzoyl) linked via an amide bond to a 2-aminopyridine scaffold. This structure creates a potential intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, locking the conformation in a planar arrangement often observed in kinase inhibitors.
Synthetic Methodology
The synthesis of 2-Methyl-N-(pyridin-2-yl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction). The following protocol ensures high yield and purity by minimizing the formation of bis-acylated byproducts.
Reaction Scheme (DOT Diagram)
The following diagram illustrates the nucleophilic attack of 2-aminopyridine on 2-methylbenzoyl chloride, mediated by a base.
Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-Methyl-N-(pyridin-2-yl)benzamide.
Experimental Protocol
Objective: Synthesize 10 mmol of 2-Methyl-N-(pyridin-2-yl)benzamide.
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Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
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Base Addition: Add Triethylamine (Et₃N) (1.53 mL, 11 mmol) or Pyridine (0.89 mL, 11 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
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Acylation: Dropwise add 2-methylbenzoyl chloride (1.55 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
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Workup:
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Quench with saturated NaHCO₃ solution (30 mL).
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Extract the organic layer and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these theoretical specifications.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm) Predicted Shifts:
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δ 10.80 (s, 1H, NH): Downfield singlet due to amide acidity and potential intramolecular H-bonding to the pyridine nitrogen.
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δ 8.35 (d, 1H, Py-H6): The proton adjacent to the pyridine nitrogen is most deshielded.
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δ 8.15 (d, 1H, Py-H3): Ortho to the amide attachment.
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δ 7.80 (t, 1H, Py-H4): Para to the pyridine nitrogen.
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δ 7.45 (d, 1H, Ar-H6): Ortho to the carbonyl on the benzene ring.
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δ 7.10–7.30 (m, 4H, Ar-H3,4,5 + Py-H5): Overlapping aromatic region.
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δ 2.42 (s, 3H, CH₃): Characteristic singlet for the ortho-methyl group.
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI+).
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Expected Ion: [M+H]⁺ = 213.25 m/z.
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Fragmentation Pattern: Look for a fragment at m/z ~119 (2-methylbenzoyl cation) due to amide bond cleavage.
Structural Biology & Applications
This molecule serves as a critical fragment in medicinal chemistry, particularly in the design of kinase inhibitors. The "amide-pyridine" motif acts as a bidentate hinge binder.
Pharmacophore Interaction Map (DOT Diagram)
The diagram below visualizes how the molecule interacts with a theoretical protein binding pocket (e.g., ATP-binding site of a kinase).
Caption: Interaction map showing the bidentate binding mode (hinge binder) and the hydrophobic contact of the methyl group.
Significance in Drug Discovery[10]
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Hinge Binding: The pyridine nitrogen and amide NH often mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region [1].
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Conformational Lock: The intramolecular hydrogen bond between the amide NH and pyridine N creates a planar "pseudo-ring," reducing the entropic penalty upon binding to a protein target [2].
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Steric Control: The ortho-methyl group forces the benzene ring out of planarity relative to the amide group in the absence of the protein, which can be tuned to induce specific atropisomerism or fit into distinct hydrophobic sub-pockets.
References
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Discusses conformational control in amides). Link
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PubChem Compound Summary. N-(pyridin-2-yl)benzamide (Analogous Scaffold). National Center for Biotechnology Information. Accessed 2024.[1] Link
